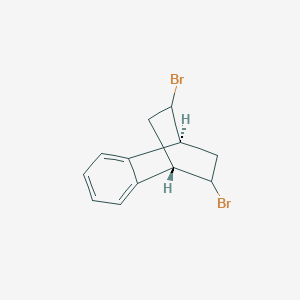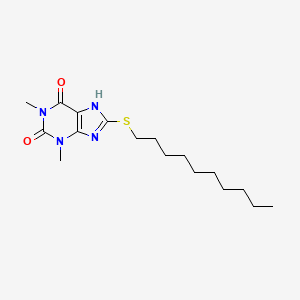
Theophylline, 8-(decylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound with the molecular formula C17H28N4O2S. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound is characterized by the presence of a decylsulfanyl group attached to the purine ring, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the alkylation of theophylline with a decylsulfanyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Scientific Research Applications
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Mechanism of Action
The mechanism of action of 8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with molecular targets such as phosphodiesterases (PDEs). By inhibiting PDEs, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to bronchodilation and anti-inflammatory effects . Additionally, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, contributing to its analgesic properties .
Comparison with Similar Compounds
8-Decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is similar to other theophylline derivatives, such as:
1,3-dimethyl-7H-purine-2,6-dione (Theophylline): A well-known bronchodilator with a narrower therapeutic window.
7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione: These compounds are potent pan-PDE inhibitors with anti-inflammatory and anti-fibrotic activities.
The uniqueness of 8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione lies in its decylsulfanyl group, which imparts distinct physicochemical properties and potential therapeutic benefits.
Properties
CAS No. |
25837-29-0 |
|---|---|
Molecular Formula |
C17H28N4O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19) |
InChI Key |
GYGNUNLWTDHSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


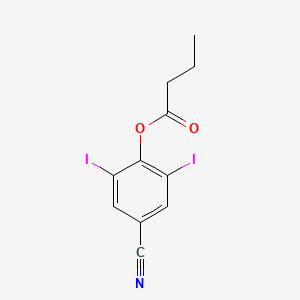
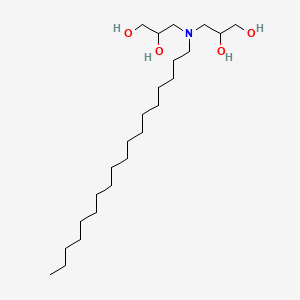
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)


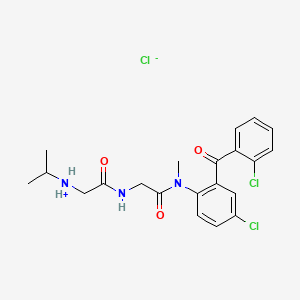
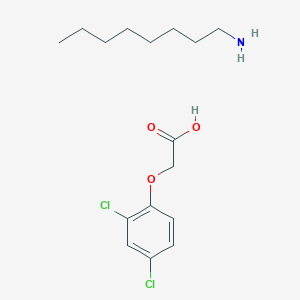
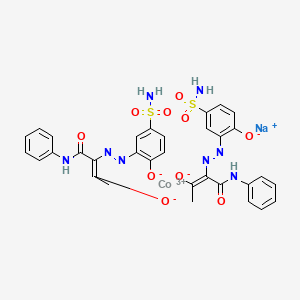
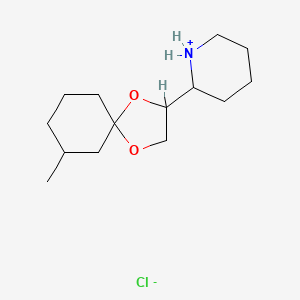
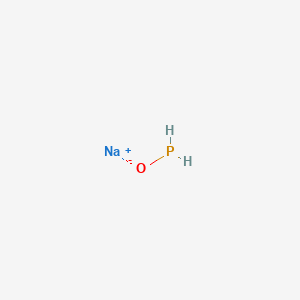
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
